Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide

概要

説明

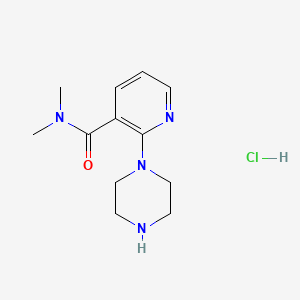

- ALC-0159は、PEG/脂質コンジュゲートであり、具体的には2-ヒドロキシ酢酸のN,N-ジミリストイルアミドです。これは、約2キロダルトンのPEG鎖質量にO-ペギル化されており、N,N-ジミリストイルヒドロキシアミド1分子あたり約45〜46個のエチレンオキシドユニットに対応します。

- 本質的に、それは非イオン性界面活性剤です。

- 注目すべきことに、ALC-0159は、有効成分であるトジナメランを含むファイザー・バイオNテックSARS-CoV-2 mRNAワクチン(1回あたり0.05mg)の成分です .

科学的研究の応用

- ALC-0159 finds applications in both in vitro and in vivo transfection of DNA, RNA, and other negatively charged molecules.

- Its use extends beyond vaccines, potentially impacting fields such as chemistry, biology, and medicine.

作用機序

生化学分析

Biochemical Properties

The primary function of ALC-0159 is to form a protective hydrophilic layer that sterically stabilises the lipid nanoparticle . This contributes to storage stability and reduces nonspecific binding to proteins . The potential role of ALC-0159 containing PEG in anaphylactic reactions needs to be determined .

Cellular Effects

ALC-0159 plays a critical role in improving the stability and blood circulation of LNPs, leading to the overwhelming success of Comirnaty® . It is suggested that both LNP size and surface charge affect cellular uptake . The presence of ALC-0159 on the LNP surface improves colloidal stability, enhances solubility, extends in vivo circulation time, and decreases the immunogenicity of the vaccines for better safety and efficacy .

Molecular Mechanism

ALC-0159 is a PEG/lipid conjugate, specifically, it is the N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a PEG chain mass of about 2 kilodaltons . This corresponds to about 45-46 ethylene oxide units per molecule of N,N-dimyristyl hydroxyacetamide .

Temporal Effects in Laboratory Settings

The primary function of the PEGylated lipid ALC-0159 is to form a protective hydrophilic layer that sterically stabilises the lipid nanoparticle . This contributes to storage stability and reduces nonspecific binding to proteins . The potential role of the ALC-0159 containing PEG in the anaphylactic reactions needs to be determined .

Dosage Effects in Animal Models

In a study using LNP carrier of Comirnaty® as a representative, it was demonstrated that the time- and dose-dependency of LNP-induced anti-PEG antibodies in rats . As a thymus-independent antigen, LNP unexpectedly induced isotype switch and immune memory, leading to rapid enhancement and longer-lasting time of anti-PEG IgM and IgG upon re-injection in rats .

Metabolic Pathways

The main metabolic pathway of ALC-0159 was the hydrolysis of the amide bond to form N, N-ditetradecylamine . Hydrolytic metabolism of both lipids occurred in the matrices of all four species (human, rat, mouse, and monkey) .

Transport and Distribution

After intravenous injection, ALC-0159 rapidly distributed from the blood to the liver . ALC-0159 forms a hydrophilic layer to encapsulate mRNA, thus facilitating the stability of RNA and reducing specific binding to proteins .

Subcellular Localization

The presence of ALC-0159 on the LNP surface improves colloidal stability, enhances solubility, extends in vivo circulation time, and decreases the immunogenicity of the vaccines for better safety and efficacy . This suggests that ALC-0159 may be localized at the surface of the lipid nanoparticles.

準備方法

- ALC-0159は、特定の経路および反応条件を通じて合成され、そのペギル化脂質構造をもたらします。

- 産業生産方法は、おそらくスケーラビリティと純度のために最適化されたプロセスを含みます。

化学反応の分析

- ALC-0159は、酸化、還元、置換など、さまざまな反応を受ける可能性があります。

- これらの反応で使用される一般的な試薬および条件は、特定の合成ステップによって異なります。

- 形成される主要な生成物は、修飾された脂質構造またはペギル化誘導体を含む可能性があります。

科学研究への応用

- ALC-0159は、DNA、RNA、およびその他の負に帯電した分子のインビトロおよびインビボでのトランスフェクションに適用されます。

- その用途はワクチンを超えており、化学、生物学、医学などの分野に影響を与える可能性があります。

類似化合物との比較

- ALC-0159の独自性は、その特定の構造とペギル化にあります。

- 類似の化合物には、その他の脂質ベースの担体またはペギル化分子が含まれる場合があります。

特性

IUPAC Name |

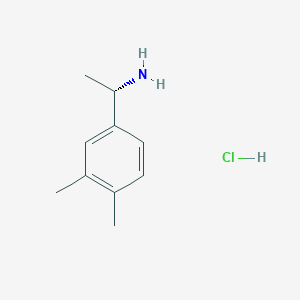

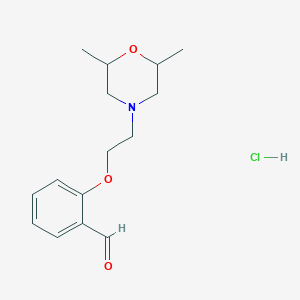

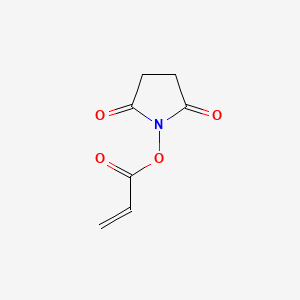

azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRINHCGBBXKJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H70N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。